molecular formula C19H16Cl2N2O2 B2858718 ethyl 2-(4-chloroanilino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate CAS No. 338419-78-6

ethyl 2-(4-chloroanilino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate

Cat. No. B2858718
CAS RN: 338419-78-6
M. Wt: 375.25
InChI Key: GWPBNFLZHYKTPG-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloroanilino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate, also known as ECP, is a synthetic compound that has been used in a variety of scientific research applications. It is a small molecule that has been found to have a wide range of biochemical and physiological effects. It has been used in the laboratory to study the effects of various drugs, as well as to study the mechanisms of action of various enzymes and proteins.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural analysis of compounds closely related to ethyl 2-(4-chloroanilino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate. For instance, Bakhite et al. (1995) reported the synthesis of related heterocyclic systems, highlighting the potential for creating new fused pyrazine ring systems which could have implications in material science and pharmaceutical chemistry (Bakhite et al., 1995). Similarly, Ramazani et al. (2019) performed a single crystal X-ray structural analysis of two polymorphs of a related compound, providing insights into molecular geometries and hydrogen bonding which could be critical for understanding the physical properties of similar compounds (Ramazani et al., 2019).

Chemical Reactivity and Synthesis Techniques

Research by Zhu et al. (2003) explored the phosphine-catalyzed annulation synthesis of tetrahydropyridines, showcasing a methodology that could be adapted for the synthesis of pyrrole derivatives with enhanced efficiency and selectivity (Zhu et al., 2003). Morton et al. (2005) discussed the use of esters in DPP pigment synthesis, indicating the flexibility of pyrrole derivatives in synthetic chemistry and their potential applications in the development of novel pigments (Morton et al., 2005).

properties

IUPAC Name

ethyl 2-(4-chloroanilino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2/c1-2-25-19(24)16-11-17(12-3-5-13(20)6-4-12)23-18(16)22-15-9-7-14(21)8-10-15/h3-11,22-23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPBNFLZHYKTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-chloroanilino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate

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